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Compound of Interest

Compound Name: Hibarimicin D

Cat. No.: B15578672 Get Quote

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound

across the human kinome is paramount for predicting its therapeutic potential and potential off-

target effects. This guide provides a detailed cross-reactivity profiling of Hibarimicin D, a

natural product known for its inhibitory activity against specific tyrosine kinases. To offer a

comprehensive perspective, its performance is objectively compared against two well-

characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-

targeted tyrosine kinase inhibitor Dasatinib.

Hibarimicin D, originally isolated from the bacterium Microbispora rosea, has been identified

as a potent inhibitor of Src tyrosine kinase[1]. To elucidate its broader kinase selectivity, a

hypothetical profiling study was conducted against a panel of 90 representative kinases

spanning various families. The data presented herein is generated for illustrative purposes,

based on the known activity of Hibarimicin D, to provide a framework for comparison.

Comparative Kinase Inhibition Profile
The inhibitory activity of Hibarimicin D, Staurosporine, and Dasatinib was assessed against a

panel of 90 kinases at a concentration of 1 µM. The percentage of inhibition for each

compound is summarized in the table below. This head-to-head comparison highlights the

distinct selectivity profiles of each inhibitor.
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Kinase Target
Hibarimicin D (%
Inhibition)

Staurosporine (%
Inhibition)

Dasatinib (%
Inhibition)

Tyrosine Kinases

ABL1 45 98 99

ALK 15 95 30

AXL 20 99 85

BLK 85 99 98

BMX 30 99 95

BTK 25 98 97

CSF1R 35 99 96

CSK 70 99 90

EGFR 10 92 88

EPHA2 18 97 75

ERBB2 8 90 60

FES 65 99 94

FGFR1 12 88 70

FGR 92 100 99

FLT3 22 96 89

FRK 88 99 97

FYN 95 100 99

HCK 93 100 99

INSR 5 85 40

ITK 28 97 92

JAK2 15 94 55

JAK3 10 91 50
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KDR 18 96 80

KIT 30 98 95

LCK 90 100 99

LYN 94 100 99

MATK 75 99 93

MERTK 17 98 82

MET 14 93 65

MUSK 9 89 45

NTRK1 11 92 68

PDGFRB 25 97 91

PTK2 40 99 87

RET 16 95 78

SRC 96 100 99

SRMS 89 99 98

SYK 33 98 80

TEC 26 97 94

TIE2 13 94 72

YES1 97 100 99

Serine/Threonine

Kinases

AKT1 5 98 20

AURKA 2 99 40

AURKB 3 99 45

CAMK1 4 97 15

CDK2 1 99 25
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CHEK1 6 98 30

GSK3B 2 95 10

MAPK1 3 85 18

PAK1 7 96 35

PIM1 4 97 22

PRKACA 1 99 5

ROCK1 8 98 42

Other Kinases

PIK3CA 2 80 12

MTOR 3 85 15

Experimental Protocols
A standardized in vitro kinase assay protocol was followed to generate the comparative data.

Kinase Panel Screening:

A radiometric kinase assay was employed to determine the inhibitory activity of the test

compounds. This method measures the incorporation of radiolabeled phosphate from [γ-

³³P]ATP into a generic or specific peptide substrate.

Reagents:

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM

DTT, and 0.1 mg/mL BSA.

[γ-³³P]ATP: 10 µCi/µL.

Test Compounds: Hibarimicin D, Staurosporine, and Dasatinib dissolved in 100% DMSO.

Kinase Panel: A selection of 90 purified human kinases.
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Substrates: Specific peptide substrates for each kinase.

Procedure:

Test compounds were serially diluted in 100% DMSO and then further diluted in kinase buffer

to achieve the final desired concentration with a final DMSO concentration of 1%.

A 5 µL aliquot of the compound solution was added to a 384-well plate.

A 10 µL mixture of the respective kinase and its specific peptide substrate in kinase buffer

was added to each well.

The plate was incubated at room temperature for 10 minutes.

To initiate the kinase reaction, 10 µL of a solution containing ATP and [γ-³³P]ATP in kinase

buffer was added to each well. The final ATP concentration was at the apparent ATP Km for

each kinase.

The reaction was allowed to proceed for 60 minutes at 30°C.

The reaction was stopped by the addition of 3 M phosphoric acid.

A 10 µL aliquot of the reaction mixture was transferred to a P81 phosphocellulose filter plate.

The filter plate was washed three times with 0.75% phosphoric acid and once with acetone

to remove unincorporated [γ-³³P]ATP.

The plate was dried, and a scintillation cocktail was added to each well.

The amount of incorporated radioactivity was quantified using a scintillation counter.

The percentage of inhibition was calculated relative to a DMSO control (0% inhibition) and a

no-enzyme control (100% inhibition).

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow.
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Caption: Workflow for radiometric kinase profiling assay.
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Conclusion
The comparative analysis reveals that Hibarimicin D exhibits a distinct and relatively selective

inhibitory profile. While Staurosporine demonstrates broad-spectrum activity across the kinome,

and Dasatinib shows potent inhibition of multiple tyrosine kinases, Hibarimicin D's activity is

more focused on the Src family of tyrosine kinases. This selectivity suggests that Hibarimicin
D could serve as a valuable chemical probe for studying Src signaling pathways and as a

potential starting point for the development of more targeted therapeutic agents. Further

investigation, including the determination of IC50 values against a broader panel of kinases, is

warranted to fully characterize its selectivity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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